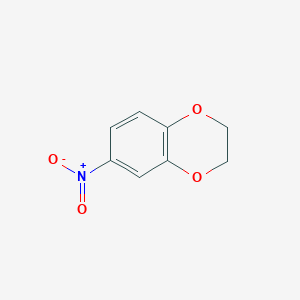

2,3-Dihydro-6-nitro-1,4-benzodioxin

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSGCURTKWHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167828 | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-20-7 | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16498-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-6-nitro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a key synthetic intermediate in the development of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and subsequent reduction, and includes expected spectroscopic data for its characterization.

Chemical and Physical Properties

This compound, also known as 6-nitro-1,4-benzodioxane, is a nitro-substituted heterocyclic compound. The presence of the nitro group makes it a valuable precursor for the synthesis of a wide range of amine-functionalized derivatives, which are of significant interest in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16498-20-7 | |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Light yellow powder | [1] |

| Melting Point | 122 °C | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 6-Nitro-1,4-benzodioxane, 3,4-Ethylenedioxynitrobenzene | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 4-nitrocatechol with 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related benzodioxane derivatives.[3][4]

Materials:

-

4-Nitrocatechol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 4-nitrocatechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light yellow solid.

Synthesis workflow for this compound.

Spectroscopic Data

The following tables provide the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[5][6][7][8][9]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.95 | dd | J = 9.0, 2.5 Hz | 1H | Ar-H |

| ~7.80 | d | J = 2.5 Hz | 1H | Ar-H |

| ~6.90 | d | J = 9.0 Hz | 1H | Ar-H |

| ~4.35 | s | - | 4H | -O-CH₂-CH₂-O- |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C-O |

| ~142.0 | Ar-C-NO₂ |

| ~141.5 | Ar-C-O |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~108.0 | Ar-CH |

| ~64.5 | -O-CH₂-CH₂-O- |

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1520 | N-O Asymmetric Stretch | Nitro Group |

| ~1340 | N-O Symmetric Stretch | Nitro Group |

| ~1280 | C-O-C Asymmetric Stretch | Ether |

| ~1050 | C-O-C Symmetric Stretch | Ether |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular Ion) |

| 151 | [M - NO]⁺ |

| 135 | [M - NO₂]⁺ |

| 107 | [M - NO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Key Reactions and Applications

The primary application of this compound in drug development and organic synthesis is as a precursor to 2,3-dihydro-1,4-benzodioxin-6-amine. The amino group serves as a versatile handle for further molecular elaboration.

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.[10][11]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-amine.

-

The product can be further purified by column chromatography on silica gel.

Workflow for the reduction of the nitro group.

The resulting 2,3-dihydro-1,4-benzodioxin-6-amine is a key building block for the synthesis of various bioactive compounds, including potential α-glucosidase and acetylcholinesterase inhibitors, as well as PARP1 inhibitors for anticancer applications.[1][12][13] The amine can be readily acylated, sulfonated, or used in other coupling reactions to generate diverse libraries of compounds for drug discovery programs.[12][13]

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

2,3-Dihydro-6-nitro-1,4-benzodioxin structure and properties

A Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance in drug discovery and development.

Chemical Structure and Identification

This compound belongs to the benzodioxane class of compounds. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitro functional group substituted at the 6-position of the aromatic ring. This arrangement combines the structural rigidity and favorable physicochemical properties of the benzodioxane scaffold with the potent electronic and bioactive characteristics of the nitro group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-nitro | [1] |

| Synonyms | 6-Nitro-1,4-benzodioxane, 6-Nitro-2,3-dihydro-benzo[2][3]dioxine, 3,4-Ethylenedioxynitrobenzene | [1][4] |

| CAS Number | 16498-20-7 | [1][4][5] |

| Molecular Formula | C₈H₇NO₄ | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][4] |

| InChI | InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | [1] |

| InChIKey | MQSGCURTKWHBRX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)--INVALID-LINK--[O-] | |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes | Reference |

|---|---|---|---|

| Physical Form | Yellow Solid | [4] | |

| Melting Point | 120-124 °C | [4] | |

| Boiling Point | 297.2 ± 39.0 °C | Predicted | [4] |

| Density | 1.391 ± 0.06 g/cm³ | Predicted | [4] |

| Storage Temperature | 2-8 °C | |[4] |

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes. The most common strategies involve either the direct nitration of the parent 1,4-benzodioxane scaffold or the cyclization of a pre-nitrated catechol derivative.

Synthetic Pathways

-

Direct Nitration: This is a standard electrophilic aromatic substitution reaction where 2,3-dihydro-1,4-benzodioxin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid. The ethylenedioxy group is an ortho-, para-director, leading to substitution at the 6- and 7-positions.

-

Cyclization from 4-Nitrocatechol: An alternative route involves the Williamson ether synthesis, where 4-nitrocatechol is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the dioxane ring.[6] This method offers excellent regiochemical control.

Visualization of Synthetic Workflow

Figure 1: General workflow for the synthesis of this compound via direct nitration.

Experimental Protocols

Protocol 3.3.1: Synthesis via Direct Nitration of 1,4-Benzodioxane (Representative Protocol)

This protocol is adapted from standard nitration procedures for aromatic ethers.[7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in glacial acetic acid at 0-5 °C in an ice bath.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,4-benzodioxin over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 3.3.2: Synthesis via Cyclization of 3-Nitrocatechol (Representative Protocol)

This protocol is adapted from the synthesis of related substituted benzodioxanes.[6]

-

Setup: To a solution of 3-nitrocatechol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as N,N-diisopropylethylamine (3.0 eq).

-

Addition: Add a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile dropwise to the stirred mixture.

-

Reaction: Heat the mixture to reflux and stir overnight.

-

Workup: Upon cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing the target molecule's precursor. Further steps of hydrolysis and decarboxylation may be required to yield the final product.

Applications in Research and Drug Development

The title compound is a valuable intermediate due to the combined features of its two core moieties.

-

The 1,4-Benzodioxane Scaffold: This is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure is present in numerous natural products and synthetic drugs.[8] Derivatives have been developed as α-adrenergic blocking agents, antihypertensives, and compounds targeting the central nervous system.[9]

-

The Nitroaromatic Group: The nitro group is a strong electron-withdrawing group and a versatile pharmacophore.[2] It is a key component in many antibacterial and antiparasitic drugs, where its reduction under hypoxic conditions inside microorganisms leads to cytotoxic radical species.[3][10][11] Furthermore, this bio-reductive activation makes nitroaromatic compounds promising candidates for hypoxia-activated prodrugs in cancer therapy.[11] However, the nitro group can also be a toxicophore, and its presence can lead to mutagenicity and other toxicities.[10][11]

Visualization of Application Logic

Figure 2: Logical relationship between the structural components of the title compound and its potential therapeutic applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: Based on data for structurally related compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12]

-

Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[13]

-

Nitroaromatic Compounds: As a class, nitroaromatic compounds can have significant toxicity and should be handled with care. They can be mutagenic and require reductive bioactivation to exert their biological effects, which can also be the source of their toxicity.[10][11]

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

- 1. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 16498-20-7 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The 1,4-Benzodioxin Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxin scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxin ring, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique conformational properties and ability to engage with a diverse range of biological targets have cemented its status as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive overview of the 1,4-benzodioxin core, detailing its synthesis, multifaceted biological activities, and the intricate signaling pathways it modulates. Special emphasis is placed on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug discovery efforts in this promising area.

Synthetic Strategies for 1,4-Benzodioxin Derivatives

The construction of the 1,4-benzodioxin ring system is a well-established area of synthetic organic chemistry, with several reliable methods available for the preparation of a wide array of derivatives. The most common approach involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane in the presence of a base. Modifications to the catechol and the dihaloethane starting materials allow for the introduction of various substituents on both the aromatic and dioxin rings, enabling the exploration of structure-activity relationships.

More contemporary methods, such as palladium-catalyzed heteroannulation reactions, offer improved yields and selectivity for the synthesis of complex 1,4-benzodioxin derivatives.[1] These advanced techniques have expanded the accessible chemical space for this versatile scaffold.

A Spectrum of Biological Activities

Derivatives of the 1,4-benzodioxin scaffold have demonstrated a remarkable breadth of biological activities, targeting a variety of receptors and enzymes implicated in numerous disease states. The following sections summarize the key pharmacological properties of this compound class, with quantitative data presented in tabular format for ease of comparison.

Modulation of Adrenergic Receptors

A significant area of research has focused on the interaction of 1,4-benzodioxin derivatives with adrenergic receptors, particularly the α1-adrenoceptor subtypes. Many of these compounds act as potent antagonists at these receptors, leading to their investigation for the treatment of conditions such as hypertension.[2][3] The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the 1,4-benzodioxin core and appended functionalities.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| WB-4101 | α1a | 0.25 | Antagonist | [4] |

| WB-4101 | α1d | 0.50 | Antagonist | [4] |

| WB-4101 | α1b | 1.20 | Antagonist | [4] |

| Phendioxan | α1 | - | Potent Antagonist | [3] |

| Compound 9 | α1d | - | Selective Antagonist | [4] |

Interaction with Serotonin Receptors

The 1,4-benzodioxin scaffold is also a key component in a number of potent and selective ligands for serotonin (5-HT) receptors, most notably the 5-HT1A subtype.[5] Compounds acting as agonists, partial agonists, and antagonists at this receptor have been developed, with potential applications in the treatment of anxiety, depression, and other central nervous system disorders.[6][7] The stereochemistry of the 1,4-benzodioxin ring often plays a crucial role in determining the affinity and efficacy of these ligands.[6]

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| (S)-2 | 5-HT1A | - | Potent Agonist | [6] |

| WAY-101405 | 5-HT1A (human) | 1.13 | High Affinity | [5] |

| WAY-101405 | 5-HT1A (rat) | 1.32 | High Affinity | [5] |

Anti-inflammatory Properties

Several 1,4-benzodioxin derivatives have been shown to possess significant anti-inflammatory activity.[8][9] The mechanism of action for these compounds is often attributed to the inhibition of key inflammatory mediators. In vivo studies, such as the carrageenan-induced paw edema model, have demonstrated the potential of these compounds to reduce inflammation, with some derivatives showing potency comparable to or greater than established anti-inflammatory drugs like ibuprofen.[8][10]

| Compound | Assay | Activity | Reference |

| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable potency to Ibuprofen | [9] |

| (S)-2 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |

| Compound 14 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |

| Compound 17 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |

Anticancer Activity

The cytotoxic effects of 1,4-benzodioxin derivatives against various cancer cell lines have also been reported, highlighting their potential as anticancer agents.[7][11][12] The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest.[11] Structure-activity relationship studies are ongoing to optimize the anticancer potency and selectivity of this scaffold.

| Compound | Cell Line | Activity (IC50 or GI50, µM) | Reference |

| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 (GI50) | [11] |

| Compound 7e | M14 (Melanoma) | 0.46 (GI50) | [11] |

| Compound 7e | SK-MEL-2 (Melanoma) | 0.57 (GI50) | [11] |

| Compound 7e | UACC-62 (Melanoma) | 0.27 (GI50) | [11] |

| Compound 7e | mTOR Kinase | 5.47 (IC50) | [11] |

| (R)-4 | PC-3 (Prostate Cancer) | Most Potent in series | [6] |

Signaling Pathways Modulated by 1,4-Benzodioxin Derivatives

The therapeutic effects of 1,4-benzodioxin derivatives are a direct consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new compounds.

α1-Adrenergic Receptor Signaling

Antagonists of the α1-adrenergic receptor bearing the 1,4-benzodioxin scaffold typically block the Gq-coupled signaling cascade.[13][14][15][16] This pathway, when activated by endogenous catecholamines like norepinephrine, leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. By blocking this pathway, 1,4-benzodioxin-based α1-antagonists can induce vasodilation and lower blood pressure.

Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition.

5-HT1A Receptor Signaling

1,4-Benzodioxin derivatives that act as agonists at the 5-HT1A receptor typically engage the Gi/o-coupled signaling pathway.[17][18][19][20][21] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This cascade can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal firing. These effects are thought to contribute to the anxiolytic and antidepressant properties of 5-HT1A receptor agonists.

Caption: 5-HT1A Receptor Signaling Pathway and its Activation.

Key Experimental Protocols

To facilitate further research and development of 1,4-benzodioxin-based compounds, this section provides detailed methodologies for key synthetic and biological evaluation procedures.

General Synthetic Procedure for 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[22]

A library of 1,4-benzodioxane-6-carboxylic acid amide analogs can be synthesized in a multi-step sequence starting from gallic acid.

-

Esterification of Gallic Acid: Gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

-

Formation of the 1,4-Benzodioxin Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.

-

Introduction of a Side Chain: The 1,4-benzodioxane intermediate is then reacted with various mercaptans to introduce a sulfide derivative.

-

Hydrolysis of the Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Formation of the Acid Chloride: The carboxylic acid is converted to the acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).

-

Amide Formation: The acid chloride is reacted with a variety of commercially available primary and secondary amines to yield the final amide analogs.

Note: For detailed reaction conditions, purification procedures, and characterization data, please refer to the cited literature.

Radioligand Binding Assay for Adrenergic Receptors[23][24]

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for adrenergic receptors.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a radioligand (e.g., [3H]-Prazosin for α1 receptors), and various concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[25][26][27][28]

This in vivo assay is used to evaluate the anti-inflammatory potential of test compounds.

-

Animal Preparation: Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley). Acclimatize the animals to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses. Administer the vehicle alone to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

-

Induction of Inflammation: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

-

Determine the dose-response relationship and, if possible, the ED50 (the dose that causes 50% inhibition of edema).

-

In Vitro Anticancer Activity: MTT Assay[1][22][23][24][29]

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Conclusion

The 1,4-benzodioxin scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable template for the development of new drugs targeting a wide array of diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of novel 1,4-benzodioxin-based compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Double-Edged Sword: Unveiling the Biological Relevance of Nitroaromatic Compounds in Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the critical and complex role of nitroaromatic compounds in modern drug discovery. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the mechanisms, applications, and challenges associated with this potent class of molecules. From their life-saving efficacy against infectious diseases and cancer to their inherent toxicological risks, the guide provides a holistic view supported by quantitative data, detailed experimental protocols, and novel visual representations of key biological pathways.

Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, have long been a cornerstone in the development of therapeutics.[1] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to either therapeutic efficacy or toxicity.[2][3][4] This guide delves into the core of this dichotomy, providing a foundational understanding for harnessing their potential while mitigating their risks.

Mechanism of Action: A Tale of Two Reductions

The biological activity of most nitroaromatic drugs is dependent on their activation within the target cell or pathogen. This bioactivation is primarily mediated by a class of enzymes known as nitroreductases (NTRs).[2][4] These enzymes, which are more prevalent in anaerobic bacteria and certain parasites than in mammalian cells, catalyze the reduction of the nitro group.[4][5] This selective activation forms the basis of their therapeutic window.

There are two main types of nitroreductases, each with a distinct mechanism:

-

Type I Nitroreductases: These enzymes perform a two-electron reduction of the nitro group, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites.[4] These highly reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[3][6]

-

Type II Nitroreductases: These enzymes catalyze a single-electron reduction, forming a nitro anion radical.[4] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4]

This differential metabolism is particularly crucial in the context of hypoxia-activated prodrugs (HAPs) for cancer therapy. In the low-oxygen environment of solid tumors, the reduction of nitroaromatic HAPs proceeds to completion, releasing cytotoxic agents that selectively kill cancer cells while sparing healthy, oxygenated tissues.[7][8][9][10]

Therapeutic Applications: A Broad Spectrum of Activity

The unique mechanism of action of nitroaromatic compounds has led to their successful application across a wide range of diseases:

-

Antimicrobial Agents: Nitroimidazoles like metronidazole and benznidazole are mainstays in the treatment of anaerobic bacterial and parasitic infections, including giardiasis, trichomoniasis, and Chagas disease.[2][11][12][13] Nitrofurans, such as nitrofurantoin, are effective against urinary tract infections.[11]

-

Anticancer Agents: The development of hypoxia-activated prodrugs has opened new avenues for targeting solid tumors.[9][10] Compounds like evofosfamide (TH-302) are designed to release potent DNA-alkylating agents specifically within the hypoxic tumor microenvironment.[8] Furthermore, some nitroaromatic compounds have shown direct cytotoxic effects on various cancer cell lines.[14][15][16][17]

-

Other Therapeutic Areas: Nitroaromatic compounds have also found applications as anti-Parkinson's agents and have been investigated for their potential in treating neglected diseases.[2][18]

Quantitative Data Summary

To provide a clear and comparative overview of the potency of various nitroaromatic compounds, the following tables summarize key quantitative data from preclinical studies.

| Compound Class | Compound Name | Target Organism/Cell Line | MIC (µg/mL) | Reference |

| Nitroimidazole | Metronidazole | H. pylori | >100 (some strains) | [19] |

| Nitrofuran | Nifuroxazide Analogues | Gram-negative bacteria | - | [20] |

| Nitrated Pyrrolomycins | Compound 4b | S. aureus | 20 µM | [21] |

| Nitrated Pyrrolomycins | Compound 4d | P. aeruginosa | 30 µM | [21] |

| Nitrotriazole | Most active derivative | M. tuberculosis | 3.0 µM | [17] |

| 5-Nitrophenanthroline | Compound 18 | M. tuberculosis | 0.78 µM | [17] |

| Halogenated Nitro Derivatives | Compounds 9b-9d | S. aureus | 15.6–62.5 | [17] |

| Halogenated Nitro Derivatives | Compounds 9b-9d | Candida sp. | 15–62.5 (MFC) | [17] |

Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroaromatic Compound 3 | Various human cancer cell lines | < 8.5 | [14] |

| Nitroaromatic Compound 24 | Various human cancer cell lines | < 8.5 | [14] |

| Evofosfamide (TH-302) | A549 (hypoxia) | 1.2 | [9] |

| Doxorubicin (for comparison) | A549 | 4.3 | [9] |

| Novel Nitroaromatic Compound 21 | A549 (hypoxia) | 1.2 | [9] |

Table 2: Anticancer Activity of Selected Nitroaromatic Compounds. IC50: Half-maximal inhibitory concentration.

Visualizing the Pathways

To further elucidate the complex mechanisms underlying the biological activity of nitroaromatic compounds, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

References

- 1. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. innovotech.ca [innovotech.ca]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. labtoo.com [labtoo.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of 2,3-Dihydro-6-nitro-1,4-benzodioxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system has paved the way for a new class of derivatives with diverse and potent therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activities, and potential therapeutic uses of these promising compounds.

Anticancer Applications: Targeting Key Cellular Pathways

Derivatives of 2,3-dihydro-1,4-benzodioxin have shown significant promise as anticancer agents, with several studies highlighting their ability to inhibit crucial enzymes and cellular processes involved in cancer progression.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy.[2] A derivative, 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, has been synthesized and investigated as a PARP1 inhibitor.[2] While specific inhibitory concentrations for this particular nitro derivative are part of a broader study, the research underscores the potential of the nitro-benzodioxane scaffold in this therapeutic area. The general class of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives has demonstrated PARP1 inhibitory activity, with IC50 values in the micromolar range.[2]

mTOR Kinase Inhibition and Skin Cancer

In the quest for novel treatments for skin cancer, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated.[4] One particular compound, 7e, which incorporates the 1,4-benzodioxane moiety, emerged as a potent inhibitor of cancer cell growth across a wide range of cell lines, with notable efficacy against melanoma.[4] This compound induced apoptosis and caused S-phase arrest in melanoma cells and demonstrated inhibitory activity against mTOR kinase with an IC50 of 5.47 μM.[4]

Table 1: Anticancer Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives

| Compound | Target/Assay | Cell Line(s) | IC50 / GI50 | Reference |

| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Lead Compound) | PARP1 Enzyme Assay | - | 5.8 μM | [2] |

| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (Derivative of lead) | PARP1 Enzyme Assay | - | 0.082 μM | [2] |

| Compound 7e (1,4-benzodioxane-hydrazone derivative) | mTOR Kinase Inhibition | - | 5.47 μM | [4] |

| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | MDA-MB-435 (Melanoma) | 0.20 μM | [4] |

| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | M14 (Melanoma) | 0.46 μM | [4] |

| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | SK-MEL-2 (Melanoma) | 0.57 μM | [4] |

| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | UACC-62 (Melanoma) | 0.27 μM | [4] |

Anti-inflammatory and Neurological Applications

The 1,4-benzodioxane framework is also a key component in compounds targeting inflammatory pathways and neurological receptors.

Anti-inflammatory Activity

Research has shown that 2,3-dihydro-1,4-benzodioxin analogs can exhibit anti-inflammatory properties.[5][6] While specific data on 6-nitro derivatives in this context is still emerging, the broader class of compounds shows potential. For instance, a 2-(2,3-dihydro-1,4-benzodioxane-6-yl) propionic acid derivative has been reported to have anti-inflammatory activity, with the (S)-isomer being the most potent.[6]

Neurological Receptor Modulation

Derivatives of 1,4-benzodioxan have been extensively studied for their interaction with various neurological receptors, including α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors.[7] These studies are crucial for the development of treatments for conditions like hypertension and benign prostatic hyperplasia, where drugs like doxazosin, which contains the 1,4-benzodioxane moiety, are used.[5] The selectivity of these compounds for different receptor subtypes is a key area of investigation.[7]

Antidiabetic Potential: α-Amylase Inhibition

Recent studies have explored the potential of benzodioxole carboxamide derivatives as antidiabetic agents through the inhibition of α-amylase.[8] Two compounds, IIa and IIc, demonstrated potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively.[8] Importantly, these compounds showed negligible cytotoxicity against normal cell lines, indicating a favorable safety profile.[8] In vivo studies with compound IIc in a streptozotocin-induced diabetic mouse model showed a significant reduction in blood glucose levels.[8]

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

| Compound | Target/Assay | IC50 | Reference |

| Compound IIa | α-Amylase Inhibition | 0.85 μM | [8] |

| Compound IIc | α-Amylase Inhibition | 0.68 μM | [8] |

Experimental Protocols

Synthesis of 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide

A solution of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (3.0 mmol) in trifluoroacetic acid (5 mL) is cooled in an ice bath. Nitric acid (1.2 mL) is then added dropwise. The reaction mixture is stirred for 6 hours and subsequently poured into ice water. The resulting precipitate is filtered, and the crude product is purified using flash chromatography.[2]

General Procedure for PARP1 Enzyme Assay

The inhibitory activity of the synthesized compounds against PARP1 is evaluated using a recombinant PARP1 enzyme assay. The assay measures the poly(ADP-ribosyl)ation activity of the enzyme in the presence of varying concentrations of the test compounds. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[2]

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the compounds is determined using a standard in vitro assay. The assay measures the ability of the compounds to inhibit the enzymatic activity of α-amylase, typically using a chromogenic substrate. The IC50 values are calculated from the dose-response curves.[8]

In Vivo Hypoglycemic Effect in STZ-Induced Diabetic Mice

Diabetes is induced in mice using streptozotocin (STZ). The diabetic mice are then treated with the test compound (e.g., compound IIc) for a specified period. Blood glucose levels are monitored regularly to assess the hypoglycemic effect of the compound compared to a control group.[8]

Visualizing the Research Landscape

To better understand the relationships and workflows described in the research, the following diagrams have been generated.

Caption: Synthetic workflow for 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.

Caption: A generalized workflow for drug discovery and development.

Future Directions

The therapeutic potential of 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives is a rapidly evolving field of research. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for various biological targets. Further in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these derivatives. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs for biological evaluation. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. This compound | 16498-20-7 | Benchchem [benchchem.com]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Evergreen Scaffold: A Deep Dive into the Chemistry and Pharmacology of 1,4-Benzodioxane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity and synthetic tractability have made it a versatile template for designing molecules with a wide array of biological activities.[1][2] Naturally occurring 1,4-benzodioxanes, such as lignans and neolignans like Silybin, exhibit significant bioactivity, which has spurred extensive synthetic and pharmacological investigation into this privileged structure.[3][4] This guide provides a comprehensive review of the core chemistry, synthetic methodologies, and diverse pharmacological applications of 1,4-benzodioxane derivatives, offering insights for professionals engaged in drug discovery and development.

Core Chemistry and Synthesis

The 1,4-benzodioxane core is generally stable and can be synthesized through several established routes.[5] The primary method involves the condensation of a catechol (or a substituted catechol) with a dielectrophile, typically a 1,2-dihaloethane, under basic conditions.[6][7] Variations of this approach allow for the introduction of diverse substituents on both the aromatic and dioxane rings, enabling the exploration of structure-activity relationships.

A notable and versatile synthetic strategy begins with readily available starting materials like gallic acid.[3][8] This multi-step approach allows for precise functionalization at specific positions of the benzodioxane scaffold.[3][8]

Representative Synthetic Workflow

The following diagram illustrates a common multi-step synthesis of 1,4-benzodioxane derivatives starting from gallic acid.[3][8]

Caption: General synthetic scheme for 1,4-benzodioxane-6-carboxylic acid amide analogs.

Key Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This protocol outlines a six-step synthesis starting from gallic acid, adapted from reported methodologies.[3][8]

Step 1: Esterification of Gallic Acid

-

Commercially available gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[3][8]

Step 2: Formation of the Benzodioxane Ring

-

The resulting ester, methyl 3,4,5-trihydroxybenzoate, is reacted with an excess of 1,2-dibromoethane in acetone with potassium carbonate (K₂CO₃) as the base.[3][8] This reaction forms the core 6,8-disubstituted-1,4-benzodioxane structure.[3][8]

Step 3: Introduction of a Sulfur-Containing Group (Optional Functionalization)

-

The 8-hydroxy group of the benzodioxane derivative can be further functionalized. For example, reaction with various mercaptans can introduce a sulfide group at the 8-position.[3]

Step 4: Hydrolysis of the Methyl Ester

-

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide (NaOH) in methanol, followed by refluxing for several hours.[3][8] After reaction completion, the mixture is concentrated and acidified with concentrated HCl to precipitate the carboxylic acid product.[3][8]

Step 5: Conversion to Acid Chloride

-

The carboxylic acid is converted to the more reactive acid chloride intermediate by reacting with an agent like thionyl chloride (SOCl₂).[9]

Step 6: Amide Formation

-

The acid chloride is then reacted with a variety of commercially available primary or secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[3][8] Purification is typically performed by trituration or column chromatography on silica gel.[3][8]

Characterization: The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (ESI-MS).[3][8]

Pharmacology and Therapeutic Applications

1,4-Benzodioxane derivatives have been investigated for a vast range of pharmacological activities, demonstrating their significance as a "versatile scaffold" in drug design.[1][2][10] Their biological effects are diverse, spanning from receptor modulation to enzyme inhibition.[2][6]

Major Pharmacological Activities:

-

Anticancer: Derivatives have shown potent activity against various cancer cell lines, including prostate and ovarian cancer.[3][10] The mechanisms often involve the inhibition of critical cell signaling pathways.[3][10]

-

α-Adrenoreceptor Antagonism: This is one of the most well-documented activities of benzodioxane compounds.[6][11] Drugs like Doxazosin, which features the 1,4-benzodioxane moiety, are used to treat hypertension and benign prostatic hyperplasia (BPH).[3][8] Structure-activity relationship studies have focused on achieving selectivity for α₁-adrenoreceptor subtypes.[11][12]

-

Serotonergic and Dopaminergic Activity: Certain derivatives act as 5-HT₁A receptor agonists and D₂ receptor antagonists, suggesting potential applications in treating schizophrenia, anxiety, and depression.[10][13]

-

Antibacterial: Novel benzodioxane compounds have been developed as agents active against drug-resistant bacteria by targeting new mechanisms, such as the inhibition of the FabH enzyme.[10]

-

Anti-inflammatory: Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[3][8]

-

Enzyme Inhibition: Benzodioxane-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), indicating potential for treating neurological disorders.[14] Other derivatives inhibit key enzymes in cancer progression like Focal Adhesion Kinase (FAK) and mTOR.[10][15]

Structure-Activity Relationships (SAR)

The biological activity and selectivity of 1,4-benzodioxane derivatives are critically influenced by the nature and position of substituents on both the aromatic and dioxane rings.[1]

-

Substitution at C2: Introduction of a substituent at the C2 position of the dioxane ring creates a chiral center, often leading to significant differences in biological activity between enantiomers (high eudismic ratios).[1][13]

-

Substitution on the Benzene Ring: The position of substituents on the benzene moiety is crucial for receptor subtype selectivity.[1] For instance, studies on anti-inflammatory activity showed that an acetic acid group at position-6 conferred optimal activity, whereas the same group at position-2 resulted in mediocre activity.[3][8]

-

Amine Function: In α-adrenoreceptor antagonists, the nature of the amine function is critical for binding. Research suggests that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, plays a key role in receptor binding.[16]

-

Replacement of Benzene Ring: Studies have explored replacing the fused benzene ring with a less conformationally constrained 1,4-dioxane ring, leading to novel compounds with distinct profiles, including selective α₁D-AR antagonists and full 5-HT₁A agonists.[17][18]

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacology of 1,4-benzodioxane derivatives stems from their ability to modulate multiple biological pathways.

Inhibition of Cancer-Related Pathways

Several 1,4-benzodioxane derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for tumor cell proliferation and survival.

Caption: Inhibition of HSF1 and p38α MAPK pathways by 1,4-benzodioxane derivatives.[3]

One notable example is CCT251236, a 1,4-benzodioxane bisamide chemical probe that acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, showing growth inhibitory activities in human ovarian carcinoma models.[3] Another derivative has been reported as a potent inhibitor of the p38α MAPK pathway, which is important in cancer and other physiological processes.[3]

Anticancer Activity via α₁-Adrenoceptor Antagonism

The anticancer activity of some 1,4-benzodioxane derivatives in prostate cancer cells has been linked to their interaction with α₁-adrenoceptors, particularly the α₁d subtype.[13][19] Antagonism at this receptor can trigger a mitochondrial-independent apoptotic pathway.[13][18]

Caption: Proposed mechanism of α1d-AR-dependent apoptosis in prostate cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,4-benzodioxane derivatives from various studies.

Table 1: Anticancer and Enzyme Inhibitory Activities

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| CCT018159 | HCT116 colon cancer | Growth Inhibition (GI₅₀) | 4.1 µM | [10] |

| CCT018159 | Yeast Hsp90 ATPase | Inhibition (IC₅₀) | 7.1 µM | [10] |

| Compound 22 (thiazolidinedione) | E. coli FabH | Inhibition (IC₅₀) | 60 nM | [10] |

| Compound 7e (hydrazone) | MDA-MB-435 (Melanoma) | Growth Inhibition (GI₅₀) | 0.20 µM | [15] |

| Compound 7e (hydrazone) | mTOR Kinase | Inhibition (IC₅₀) | 5.47 µM | [15] |

| Compound 22 (chalcone) | Human MAO-B | Inhibition (IC₅₀) | 0.026 µM | [14] |

Table 2: Receptor Binding Affinities and Functional Activity

| Compound ID | Receptor | Activity Type | Value (Kᵢ or pA₂) | Reference |

| Doxazosin | α₁-Adrenoceptor | Antagonist | - | [3] |

| WB 4101 | α₁-Adrenoceptor | Antagonist | - | [11] |

| SSR181507 | 5-HT₁A | Agonist | - | [10] |

| SSR181507 | D₂ Receptor | Antagonist | - | [10] |

| (S)-2 (dioxane analog) | 5-HT₁A | Agonist (pD₂) | - | [13] |

Table 3: Antibacterial Activity

| Compound ID | Bacterial Strain | Activity Type | Value (MIC) | Reference |

| Compound 21 (hydrazone) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Minimum Inhibitory Conc. | 1.5 - 6 µg/mL | [10] |

| Compound 22 (thiazolidinedione) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Minimum Inhibitory Conc. | 1.5 - 7 µM | [10] |

Conclusion

The 1,4-benzodioxane scaffold remains a highly privileged and versatile structure in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to target a wide range of biological systems. From established applications in treating hypertension to emerging roles in oncology, neuropharmacology, and infectious diseases, 1,4-benzodioxane derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The detailed understanding of their synthesis, structure-activity relationships, and mechanisms of action presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Idazoxan - Wikipedia [en.wikipedia.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dihydro-6-nitro-1,4-benzodioxin: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-6-nitro-1,4-benzodioxin is a key heterocyclic compound that has garnered significant attention in the field of organic and medicinal chemistry. Its unique structural features, particularly the presence of a nitro group on the benzodioxan scaffold, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. The nitro group not only influences the electronic properties of the aromatic ring but also serves as a crucial synthetic handle, readily transformable into an amino group. This conversion opens up a plethora of possibilities for derivatization, leading to the development of compounds with significant biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The incorporation of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system yields a highly useful intermediate for organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents. More importantly, the nitro group can be easily reduced to a primary amine, providing a nucleophilic center for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This transformation is a cornerstone of its application in the synthesis of potential therapeutic agents, including inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), which are of interest in cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| CAS Registry Number | 16498-20-7 | [2] |

| IUPAC Name | 6-nitro-2,3-dihydro-1,4-benzodioxine | [2] |

| Synonyms | 3,4-Ethylenedioxynitrobenzene, 6-Nitro-1,4-benzodioxane | [2] |

| Appearance | Yellow Solid | |

| Melting Point | 120-124 °C |

Synthesis

The most common and direct method for the preparation of this compound is the electrophilic nitration of the parent compound, 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxan).

General Reaction Scheme

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of related benzodioxane and benzodioxole derivatives.

Materials:

-

2,3-Dihydro-1,4-benzodioxin

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow solid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes the expected spectroscopic data based on the analysis of closely related compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The four protons of the dihydrodioxin ring will appear as a multiplet in the upfield region (δ 4.2-4.4 ppm). |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbons of the dihydrodioxin ring will appear around δ 64-65 ppm. |

| IR (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) will be present around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H stretching will be observed above 3000 cm⁻¹. C-O-C stretching of the ether linkages will appear in the region of 1200-1000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 181. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydrodioxin ring. |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Precursor to 6-Amino-2,3-dihydro-1,4-benzodioxin

The most significant application of this compound is its reduction to 6-Amino-2,3-dihydro-1,4-benzodioxin. This transformation provides a key building block for the synthesis of a wide range of biologically active compounds.

Caption: Reduction of the nitro group opens pathways to various derivatives.

The resulting amino group can undergo a variety of chemical transformations, including:

-

Acylation: to form amides.

-

Sulfonylation: to produce sulfonamides.

-

Alkylation: to generate secondary and tertiary amines.

-

Diazotization: followed by Sandmeyer or related reactions to introduce a range of functional groups.

Role in the Synthesis of PARP1 Inhibitors

A notable application of this building block is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy. The 6-amino-2,3-dihydro-1,4-benzodioxin, derived from the title compound, serves as a core scaffold for the synthesis of potent PARP1 inhibitors.

Other Potential Applications

While the primary focus of research has been on medicinal chemistry, the versatile nature of this compound suggests its potential utility in other areas of chemical synthesis, such as in the development of novel agrochemicals and functional materials. However, these areas remain relatively unexplored.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via nitration of 2,3-dihydro-1,4-benzodioxin and the facile conversion of its nitro group into an amino group provide a robust platform for the synthesis of a diverse range of complex molecules. Its application in the development of PARP1 inhibitors highlights its significance in modern drug discovery. Further exploration of this compound's reactivity and its application in other fields of chemical science is warranted and holds the potential for new and exciting discoveries.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Edoxudine (CAS Number: 15176-29-1)

Disclaimer: The CAS number 16498-20-7 provided in the topic corresponds to the chemical 2,3-Dihydro-6-nitro-1,4-benzodioxin. However, the detailed request for information on signaling pathways, experimental protocols, and its relevance to drug development strongly indicates an interest in the antiviral drug Edoxudine , which has the CAS number 15176-29-1 . This guide will focus on Edoxudine to meet the core requirements of the prompt.

Executive Summary